3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound characterized by its unique structure, which includes an imidazole ring, an azetidine ring, and a dihydropyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring, the introduction of the imidazole moiety, and the construction of the dihydropyrazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the azetidine and dihydropyrazinone moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one: shares structural similarities with other compounds containing imidazole, azetidine, and dihydropyrazinone rings.
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.
Praziquantel: An anthelmintic compound with a pyrazinoisoquinoline structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-15-4-3-14-11(12(15)18)17-7-10(8-17)6-16-5-2-13-9-16/h2-5,9-10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACYPJSFKVAUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC(C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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